4-Isothiocyanato-1-(methylthio)-1-butene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

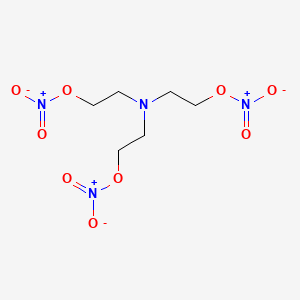

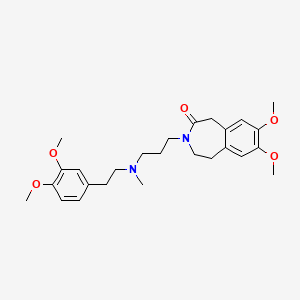

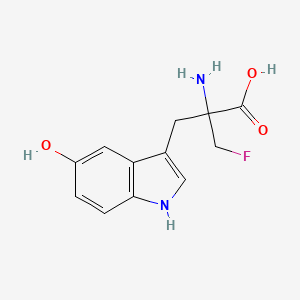

4-Isothiocyanato-1-(methylthio)-1-butene, also known as raphasatin, belongs to the class of organic compounds known as isothiocyanates . These are organic compounds containing the isothiocyanate group, an isocyanate analogue with the general formula RN=C=S . It is found in Raphanus sativus .

Molecular Structure Analysis

The reactant N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) contains four active sites with three functional groups on an ethene motif . A strongly electron-withdrawing nitro group makes the nitroethylene substructure a good Michael acceptor . Besides, the methylthio group acts as a leaving group and electron donor to make the C2 a good Michael donor .Scientific Research Applications

Inhibition of Carcinogenesis

Isothiocyanates, including compounds like 4-Isothiocyanato-1-(methylthio)-1-butene, are known to occur in a wide variety of cruciferous vegetables. The consumption of these vegetables leads to the uptake of significant amounts of isothiocyanates. Research has shown that these compounds, both naturally occurring and synthetic analogs, can be potent inhibitors of carcinogenesis in laboratory animals. This effect is particularly pronounced in models of lung and esophageal cancer. The primary mechanism for this inhibition is believed to be the selective inhibition of cytochrome P450 enzymes involved in the metabolic activation of carcinogens. Isothiocyanates also induce Phase II enzymes and enhance apoptosis, contributing to their chemopreventive activity. Phenethyl isothiocyanate, a close relative of 4-Isothiocyanato-1-(methylthio)-1-butene, has been highlighted for its effectiveness in inhibiting lung tumor induction by tobacco-specific nitrosamines, positioning it as a potential chemopreventive agent against lung cancer (Hecht, 2000).

Health Benefits of Sulforaphane

Sulforaphane, an isothiocyanate structurally similar to 4-Isothiocyanato-1-(methylthio)-1-butene, has been found to exhibit a wide range of biological effects, including antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. It is a biologically active compound produced by the metabolism of glucoraphanin, a glucosinolate found in cruciferous vegetables such as broccoli, cabbage, and kale. The multifaceted biological activities of sulforaphane make it a promising chemopreventive agent against various conditions including cancers, cardiovascular diseases, neurodegenerative diseases, and diabetes (Kim & Park, 2016).

Applications in Ethylene Dimerization

4-Isothiocyanato-1-(methylthio)-1-butene and its derivatives can be relevant in industrial processes such as the production of Butene-1, a compound used to control the density of polyethylene products. Alphabutol technology, a process for the production of Butene-1, has seen significant interest in both industrial and educational-research sectors. The paper discusses various ethylene dimerization techniques and highlights the operational challenges and potential improvements in the ethylene dimerization technology, specifically focusing on enhancing the selectivity of Butene-1 and reducing fouling issues in the Alphabutol process (Alenezi, Manan, & Zaidel, 2019).

properties

CAS RN |

51598-96-0 |

|---|---|

Product Name |

4-Isothiocyanato-1-(methylthio)-1-butene |

Molecular Formula |

C6H9NS2 |

Molecular Weight |

159.3 g/mol |

IUPAC Name |

4-isothiocyanato-1-methylsulfanylbut-1-ene |

InChI |

InChI=1S/C6H9NS2/c1-9-5-3-2-4-7-6-8/h3,5H,2,4H2,1H3 |

InChI Key |

RYSPJKHYSHFYEB-UHFFFAOYSA-N |

SMILES |

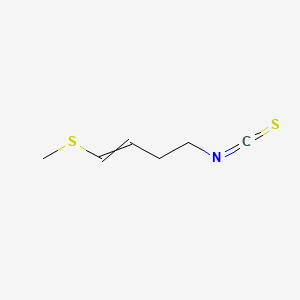

CSC=CCCN=C=S |

Canonical SMILES |

CSC=CCCN=C=S |

synonyms |

4-(methylthio)-3-butenyl isothiocyanate 4-methylthio-3-butenyl isothiocyanate raphasatin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.